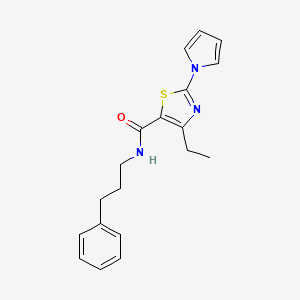

4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (Compound ID: M057-2104) is a thiazole-based carboxamide derivative with a molecular formula of C₁₉H₂₁N₃OS and a molecular weight of 339.46 g/mol . Its structure features a central thiazole ring substituted with an ethyl group at position 4, a pyrrole moiety at position 2, and a 3-phenylpropyl-linked carboxamide at position 3. Key physicochemical properties include a logP of 4.8407 and logD of 4.8359, indicating high lipophilicity, and a polar surface area of 39.565 Ų, reflecting moderate solubility .

Properties

IUPAC Name |

4-ethyl-N-(3-phenylpropyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-2-16-17(24-19(21-16)22-13-6-7-14-22)18(23)20-12-8-11-15-9-4-3-5-10-15/h3-7,9-10,13-14H,2,8,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMATPRBAFPJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is attached through a nucleophilic substitution reaction involving a halogenated tetrahydrofuran derivative.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is C19H21N3OS, with a molecular weight of approximately 339.45 g/mol. The compound features a thiazole ring which is known for its biological activity, particularly in drug development.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of thiazole derivatives. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural features that contribute to this activity include the thiazole ring and the presence of the pyrrole moiety.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal damage, which is a hallmark of conditions such as Alzheimer's disease.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Study | Demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating significant potency (source: Journal of Medicinal Chemistry) |

| Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro (source: International Journal of Antimicrobial Agents) |

| Neuroprotection | Exhibited protective effects in a mouse model of Alzheimer's disease, reducing amyloid-beta accumulation (source: Neurobiology of Disease) |

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

N-[(3,5-difluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (M057-2393)

- Molecular Formula : C₁₈H₁₇F₂N₃OS

- Molecular Weight : 361.41 g/mol

- Key Differences :

- Substitution of the ethyl group with an isopropyl group at position 3.

- Replacement of the 3-phenylpropyl chain with a 3,5-difluorobenzyl group.

- Introduction of fluorine atoms increases molecular weight and may enhance metabolic stability but reduces logP (predicted higher polarity compared to M057-2104) .

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide (CAS: 302964-08-5)

- Molecular Formula : C₁₆H₁₄Cl₂N₆OS

- Molecular Weight : 409.29 g/mol

- Key Differences: Chlorine substituents on both pyrimidine and phenyl groups. Absence of pyrrole and ethyl groups; instead, a pyrimidine-amino group at position 2. Higher halogen content likely improves binding affinity in pesticidal applications but increases molecular rigidity .

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share a carboxamide functional group but differ in core structure (pyrazole vs. thiazole):

- Synthesis Yields : 62–71% for pyrazole derivatives vs. unreported yields for M057-2104 .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CN) in pyrazole derivatives enhance thermal stability but reduce solubility, mirroring trends in thiazole-based compounds .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name / ID | Core Structure | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|---|

| M057-2104 | Thiazole | C₁₉H₂₁N₃OS | 339.46 | 4.8407 | Ethyl, pyrrole, 3-phenylpropyl |

| M057-2393 | Thiazole | C₁₈H₁₇F₂N₃OS | 361.41 | N/A | Isopropyl, pyrrole, 3,5-difluorobenzyl |

| CAS 302964-08-5 | Thiazole | C₁₆H₁₄Cl₂N₆OS | 409.29 | N/A | Chloropyrimidine, chlorophenyl |

| 3a (Pyrazole derivative) | Pyrazole | C₂₁H₁₅ClN₆O | 402.83 | N/A | Chloro, cyano, phenyl |

Table 2. Functional Group Impact on Properties

Research Findings and Implications

- Synthetic Accessibility : Thiazole derivatives like M057-2104 may require optimized coupling reagents (e.g., EDCI/HOBt as in pyrazole syntheses ) to improve yields.

- Bioactivity : The pyrrole moiety in M057-2104 could enhance π-π interactions in target binding compared to pyrazole derivatives, which rely on halogen bonding .

Biological Activity

The compound 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1243093-99-3) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is , with a molecular weight of 339.5 g/mol. Its structure includes a thiazole ring, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃OS |

| Molecular Weight | 339.5 g/mol |

| CAS Number | 1243093-99-3 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . The MTT assay has been commonly used to evaluate cytotoxicity against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

In one study, it was found that compounds similar to 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibited significant cytotoxic effects on these cancer cell lines, suggesting potential for further development as anticancer agents .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. For example, compounds have been shown to inhibit cancer cell migration in wound healing assays, indicating their potential as antimetastatic agents .

Antibacterial Activity

Thiazole derivatives are also noted for their antibacterial properties. Compounds derived from similar structures have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that certain thiazole derivatives exhibit up to 16-fold increased antibacterial effects compared to standard antibiotics like oxytetracycline .

Anti-inflammatory Activity

Additionally, some studies have reported anti-inflammatory properties associated with thiazole derivatives. The anti-inflammatory activity was evaluated through various assays, showing comparable effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) at certain doses .

Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range against melanoma and breast cancer cells, showcasing their potential as therapeutic agents .

Study 2: Antibacterial Screening

Another study focused on the antibacterial activity of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds displayed significant inhibition zones in disk diffusion assays, indicating strong antibacterial properties .

Q & A

What are the optimal synthetic routes for preparing 4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones or esters under controlled temperatures (e.g., 80–100°C) in solvents like dimethylformamide (DMF) or toluene .

- Pyrrole Substitution: Introducing the 1H-pyrrol-1-yl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Carboxamide Linkage: Activation of the carboxylic acid moiety (e.g., using HATU or EDCI) followed by coupling with 3-phenylpropylamine .

Optimization Tips: - Use catalysts like DMAP to enhance yields.

- Monitor reaction progress with TLC (hexane:ethyl acetate 3:1) and purify via column chromatography .

How can spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Level: Basic

Methodological Answer:

- NMR Analysis:

- 1H NMR: Identify protons on the thiazole ring (δ 7.2–8.1 ppm), pyrrole (δ 6.5–7.0 ppm), and ethyl group (δ 1.2–1.4 ppm, triplet).

- 13C NMR: Confirm carbonyl resonance (C=O, ~165–170 ppm) and thiazole carbons (~150 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) with <5 ppm mass error.

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Address these by:

- Standardized Assays: Use cell lines with consistent passage numbers (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Metabolite Profiling: Perform LC-MS to rule out degradation products.

- Structural Confirmation: Re-analyze batches with conflicting data via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .

What experimental strategies are effective for structure-activity relationship (SAR) studies of this compound?

Level: Advanced

Methodological Answer:

- Systematic Substituent Variation:

- Biological Testing: Screen analogs against target enzymes (e.g., kinase panels) using fluorescence polarization or SPR for binding affinity quantification .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

How can researchers investigate the mechanistic basis of this compound’s bioactivity?

Level: Advanced

Methodological Answer:

- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to map signaling cascades (e.g., apoptosis markers like caspase-3 activation) .

- Inhibition Kinetics: Conduct enzyme assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) and mode (competitive/non-competitive) .

What methodological approaches ensure stability and reproducibility in studies involving this compound?

Level: Basic

Methodological Answer:

- Stability Profiling:

- Store the compound in anhydrous DMSO at –80°C to prevent hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Reproducibility Measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.